molecular formula C29H31N3O4 B11046900 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide

2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N'-diphenylcyclohexane-1,3-dicarboxamide

Cat. No.: B11046900
M. Wt: 485.6 g/mol
InChI Key: JZDQPFMNHKCXQS-UHFFFAOYSA-N
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Description

2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide is a complex organic compound with a unique structure that includes a cyclohexane ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide typically involves multi-step organic reactions

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable synthesis.

Chemical Reactions Analysis

Types of Reactions

2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to alcohols.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group may yield ketones, while reduction of the carbonyl groups may produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify the functional groups to enhance these activities and study their interactions with biological targets.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for drug development. Its structural features may allow it to interact with specific enzymes or receptors, making it a potential candidate for therapeutic applications.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism by which 2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-N,N’-diphenylcyclohexane-1,3-dicarboxamide exerts its effects depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or activation of signaling cascades.

Comparison with Similar Compounds

Similar Compounds

    2-[4-(dimethylamino)phenyl]-3-hydroxy-6,7-dimethoxy-4H-chromen-4-one: This compound has a similar dimethylamino group and hydroxyl group but differs in the core structure.

    Bis[4-(dimethylamino)phenyl]methanone: Shares the dimethylamino phenyl groups but has a simpler structure with a central methanone group.

Properties

Molecular Formula

C29H31N3O4

Molecular Weight

485.6 g/mol

IUPAC Name

2-[4-(dimethylamino)phenyl]-4-hydroxy-4-methyl-6-oxo-1-N,3-N-diphenylcyclohexane-1,3-dicarboxamide

InChI

InChI=1S/C29H31N3O4/c1-29(36)18-23(33)25(27(34)30-20-10-6-4-7-11-20)24(19-14-16-22(17-15-19)32(2)3)26(29)28(35)31-21-12-8-5-9-13-21/h4-17,24-26,36H,18H2,1-3H3,(H,30,34)(H,31,35)

InChI Key

JZDQPFMNHKCXQS-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(=O)C(C(C1C(=O)NC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C)C(=O)NC4=CC=CC=C4)O

Origin of Product

United States

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